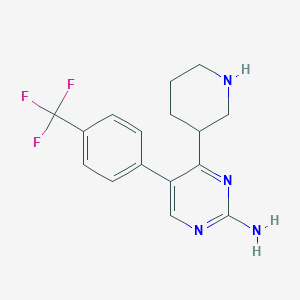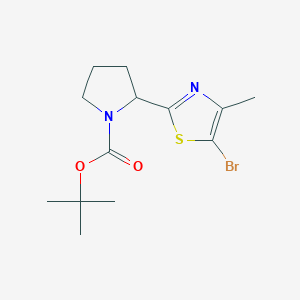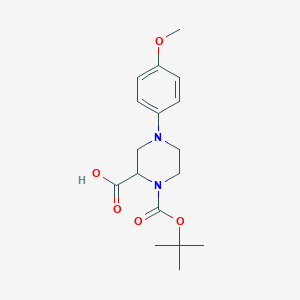![molecular formula C12H15ClN2O B1400198 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one CAS No. 1379527-02-2](/img/structure/B1400198.png)
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one and its derivatives have been synthesized and structurally characterized in various studies. For example, a study synthesized a novel compound by cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate. The compound's structure was characterized using NMR, FT-IR, MS, and HRMS techniques, and its stereochemistry was determined by X-ray diffraction (Nural et al., 2018). Another study involved the reaction of 3,4-di-t-butylthiophene 1-oxide with 2-methylene-1,3-dimethylimidazolidine, yielding several products including a dimerization product and 1,3-dimethyl-2-imidazolidinone (Nakayama et al., 2001).
Antimicrobial and Anticancer Properties
Several derivatives of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one have been explored for their antimicrobial and anticancer properties. A study synthesized a series of novel compounds, which were screened for in vitro antibacterial activity against various bacterial strains, showing moderate to potent activities (Bhatt & Sharma, 2017). Another research focused on compounds that exhibited significant antitumor effects in vivo, like R115777, an inhibitor of farnesyl protein transferase (Venet et al., 2003).
Pharmacological Activities
Derivatives of 1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one have been identified with various pharmacological activities, including central activity, especially antinociceptive and serotonergic properties (Matosiuk et al., 2005). This showcases the potential for developing new therapeutic agents.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, a study on novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed insights into overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Corrosion Inhibition
Some derivatives have been explored for their role in corrosion inhibition. A study on thiazole derivatives as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution highlighted their potential in industrial applications (Yadav et al., 2015).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2)8-14-11(16)15(12)7-9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDCGBBALDNPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1CC2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



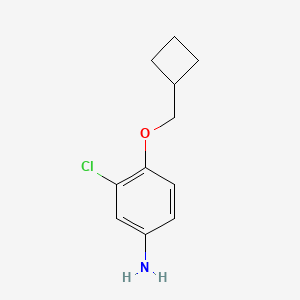
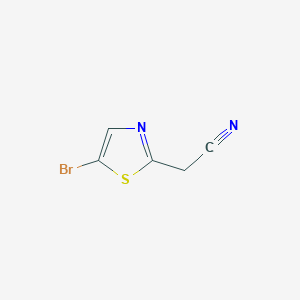
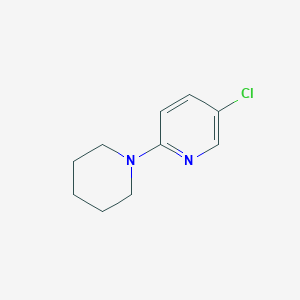
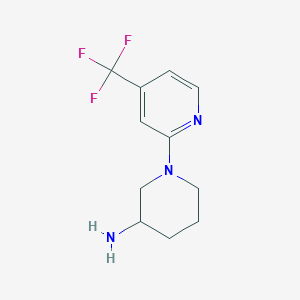
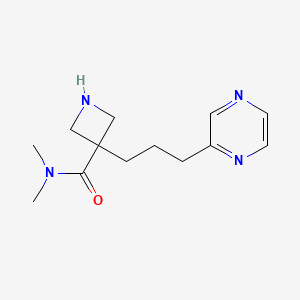
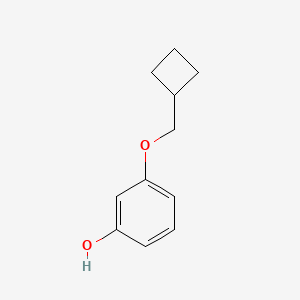
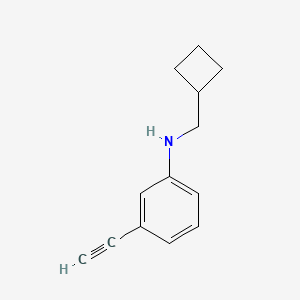
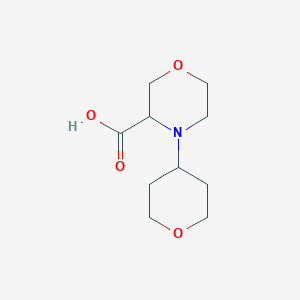
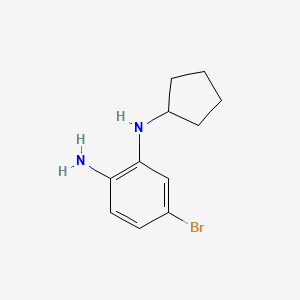
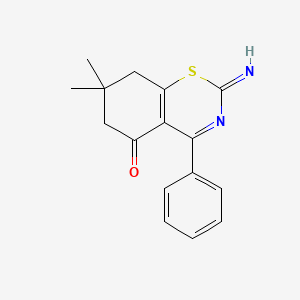
![6-Phenylisoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B1400133.png)
